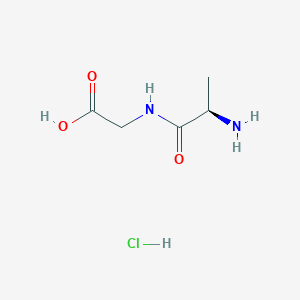
5-(3,4-Dichloro-phenyl)-oxazole-4-carboxylic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-Dichloro-phenyl)-oxazole-4-carboxylic acid is a chemical compound . It is used in the preparation of Pyrazine and Imidazolidine derivatives and their uses to treat viral infections, including hepatitis C .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(3,4-Dichloro-phenyl)-oxazole-4-carboxylic acid include a boiling point of 485.6±45.0 °C, a density of 1.543±0.06 g/cm3, and a pKa of 3.17±0.10 .Mecanismo De Acción
The mechanism of action of 5-(3,4-Dichloro-phenyl)-oxazole-4-carboxylic acid, 95% is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). Inhibition of COX-2 results in the inhibition of the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects
5-(3,4-Dichloro-phenyl)-oxazole-4-carboxylic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which can reduce inflammation and pain. It has also been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which can reduce the production of certain hormones, such as prostaglandin E2 (PGE2). Additionally, 5-(3,4-Dichloro-phenyl)-oxazole-4-carboxylic acid, 95% has been shown to inhibit the enzyme phospholipase A2 (PLA2), which can reduce the production of certain fatty acids, such as arachidonic acid.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3,4-Dichloro-phenyl)-oxazole-4-carboxylic acid, 95% has several advantages for use in laboratory experiments. It is a relatively cheap and readily available compound. It is also soluble in water and organic solvents, making it easy to work with. Additionally, it has a low toxicity, making it safe to handle and use in experiments.
However, there are some limitations to using 5-(3,4-Dichloro-phenyl)-oxazole-4-carboxylic acid, 95% in laboratory experiments. It is a relatively unstable compound, and can degrade over time. It is also not very soluble in some solvents, making it difficult to work with in certain experiments. Additionally, it can react with other compounds, making it difficult to isolate and purify.
Direcciones Futuras
There are several potential future directions for research involving 5-(3,4-Dichloro-phenyl)-oxazole-4-carboxylic acid, 95%. One potential direction is to further explore the biochemical and physiological effects of the compound, such as its effects on inflammation and pain. Another potential direction is to develop new methods for synthesizing the compound, such as using electrochemical or enzymatic methods. Additionally, further research could be conducted to explore the potential applications of 5-(3,4-Dichloro-phenyl)-oxazole-4-carboxylic acid, 95% in drug development and other areas of medicine. Finally, research could be conducted to explore the potential toxicity of 5-(3,4-Dichloro-phenyl)-oxazole-4-carboxylic acid, 95% and its effects on the environment.
Métodos De Síntesis
5-(3,4-Dichloro-phenyl)-oxazole-4-carboxylic acid, 95% can be synthesized by a variety of methods. One method involves the reaction of 3,4-dichlorophenol and oxalic acid in the presence of sulfuric acid. This reaction results in the formation of 5-(3,4-Dichloro-phenyl)-oxazole-4-carboxylic acid, 95% and other byproducts, such as dichloroacetic acid and dichlorophenol. Another method involves the reaction of 3,4-dichlorophenol and sodium hydroxide in the presence of sulfuric acid. This reaction results in the formation of 5-(3,4-Dichloro-phenyl)-oxazole-4-carboxylic acid, 95% and other byproducts, such as sodium chloride and dichlorophenol.
Aplicaciones Científicas De Investigación
5-(3,4-Dichloro-phenyl)-oxazole-4-carboxylic acid, 95% has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of other compounds, such as 5-chloro-2-methoxy-benzoic acid. It has also been used as a reagent in the synthesis of a variety of compounds, such as 4-chloro-3-methyl-benzoic acid. 5-(3,4-Dichloro-phenyl)-oxazole-4-carboxylic acid, 95% has also been used in the synthesis of novel compounds, such as 3,4-dichlorophenyl-3-methyl-benzoic acid.
Safety and Hazards
Propiedades
IUPAC Name |
5-(3,4-dichlorophenyl)-1,3-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO3/c11-6-2-1-5(3-7(6)12)9-8(10(14)15)13-4-16-9/h1-4H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOMHQPJFVGFIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(N=CO2)C(=O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














